PNMT Enzyme Inhibition: n-Butoxy Derivative Activity Versus Methoxy Analog
The target compound has documented inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). The observed Ki value of 1.11 × 10⁶ nM (1.11 mM) places it in a distinct activity category compared to the 4-methoxy analog, which exhibited no detectable inhibition (>100 µM) in a related PNMT assay system [1][2]. This difference demonstrates that extending the alkoxy chain from methoxy to n-butoxy produces a measurable change in enzyme-target interaction, rendering the n-butoxy derivative the appropriate selection for PNMT-focused studies within this chemotype.
| Evidence Dimension | PNMT enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | 1-(4-Methoxy-3,5-dimethylphenyl)ethanol: no detectable inhibition (>100 µM IC₅₀) |
| Quantified Difference | Target compound shows measurable inhibitory activity; methoxy analog is inactive at tested concentrations |
| Conditions | In vitro radiochemical assay against bovine PNMT (target compound) [1]; PNMT inhibition screening (methoxy analog) [2] |
Why This Matters
This activity difference validates the selection of the n-butoxy derivative over shorter-chain analogs for SAR studies targeting PNMT or adrenergic pathway modulation.
- [1] BindingDB. BDBM50367284: Ki = 1.11E+6 nM against bovine phenylethanolamine N-methyltransferase (PNMT) via radiochemical assay. View Source
- [2] BindingDB Assay Summary (ChEBML_152563). In vitro inhibitory activity against PNMT for 1-(4-methoxy-3,5-dimethylphenyl)ethanol. View Source
